molecular formula C5H7ClO2 B3044498 Chloromethyl cyclopropanecarboxylate CAS No. 100108-45-0

Chloromethyl cyclopropanecarboxylate

Cat. No.: B3044498
CAS No.: 100108-45-0
M. Wt: 134.56 g/mol
InChI Key: IXIYAEZKKVCJFK-UHFFFAOYSA-N
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Description

Chloromethyl cyclopropanecarboxylate is an organic compound with the molecular formula C₅H₇ClO₂ It is a derivative of cyclopropane, featuring a chloromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Amides, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Chloromethyl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of chloromethyl cyclopropanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Cyclopropanecarboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Chloromethyl acetate: Similar reactivity but lacks the cyclopropane ring, affecting its steric and electronic properties.

    Cyclopropylmethyl chloride: Similar structure but lacks the ester group, influencing its reactivity and applications.

Uniqueness: Chloromethyl cyclopropanecarboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its cyclopropane ring adds strain, enhancing its reactivity compared to linear analogs .

Properties

IUPAC Name

chloromethyl cyclopropanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYAEZKKVCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597790
Record name Chloromethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100108-45-0
Record name Chloromethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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